RU 58841

説明

特性

IUPAC Name |

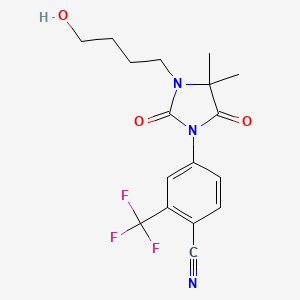

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBYGDBJECGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165781 | |

| Record name | RU 58841 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154992-24-2 | |

| Record name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154992-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 58841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 58841 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-58841 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of RU 58841: A Technical Guide to its Interaction with Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen (NSAA) that has garnered significant interest for its potential in the topical treatment of androgen-dependent conditions, most notably androgenetic alopecia. Unlike systemic anti-androgens which can elicit widespread physiological effects, this compound is designed for localized action, thereby minimizing systemic side effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with androgen receptors (AR).

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism through which this compound exerts its effects is by acting as a competitive antagonist of the androgen receptor. In androgen-sensitive tissues, hormones such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR. This binding event initiates a conformational change in the receptor, leading to its translocation to the nucleus. Once in the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This, in turn, recruits coactivators and the transcriptional machinery, leading to the expression of androgen-dependent genes that can contribute to processes like hair follicle miniaturization in androgenetic alopecia.

This compound disrupts this signaling cascade by directly competing with endogenous androgens for the same binding site on the androgen receptor.[1] By binding to the AR with high affinity, this compound occupies the receptor without activating it. This prevents the binding of testosterone and DHT, thereby inhibiting the subsequent downstream events of nuclear translocation, DNA binding, and gene transcription.[2][3][4] The potency of this compound has been shown to be comparable to that of hydroxyflutamide, another well-characterized anti-androgen.[2][4][5]

Quantitative Analysis of Androgen Receptor Binding

The efficacy of a competitive antagonist is largely determined by its binding affinity for the target receptor relative to the natural ligands. While peer-reviewed data on the precise binding affinity of this compound for the human androgen receptor is limited, available information suggests a high and specific affinity.

| Compound | Receptor | Binding Affinity (Ka) | Binding Affinity (Ki) | Relative Binding Affinity (vs. Testosterone) | Source |

| This compound | Human Androgen Receptor | 1.1 nM | - | ~1.0 | [6] (non-peer-reviewed) |

| Testosterone | Human Androgen Receptor | ~1.1 nM | - | 1.0 | [6] (non-peer-reviewed) |

| Dihydrotestosterone (DHT) | Human Androgen Receptor | 0.25 - 0.5 nM | - | ~2-4x higher than Testosterone | [7] |

| This compound | Rat Androgen Receptor | - | 26 ± 5 nM | - | [8] (forum post, citing a study) |

| RU 59063 (related compound) | Rat Androgen Receptor | - | 2.23 ± 0.5 nM | - | [8] (forum post, citing a study) |

Note: The Ka value for this compound from the non-peer-reviewed source should be interpreted with caution. The Ki values are for the rat androgen receptor and may not directly translate to human receptor affinity.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay is fundamental to determining the binding affinity of this compound for the androgen receptor. The following is a generalized protocol based on common methodologies.

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.

Materials:

-

Human androgen receptor (full-length or ligand-binding domain)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

-

This compound

-

Unlabeled testosterone and DHT (for comparison)

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the human androgen receptor with a fixed concentration of the radiolabeled androgen in the assay buffer.

-

Competition: To these tubes, add increasing concentrations of unlabeled this compound. Include control tubes with no competitor, and tubes with increasing concentrations of unlabeled testosterone and DHT for comparison.

-

Equilibrium: Incubate the mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as vacuum filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Androgen-Responsive Reporter Gene Assay

This cell-based assay assesses the functional consequence of this compound binding to the androgen receptor, specifically its ability to inhibit androgen-induced gene expression. The following protocol is based on the study by Pan et al. (1998).[2][4][5]

Objective: To evaluate the anti-androgenic activity of this compound by measuring its ability to suppress DHT-induced expression of a reporter gene under the control of an androgen-responsive promoter.

Materials:

-

PC3 human prostate cancer cells (or another suitable AR-negative cell line)

-

Expression vector for wild-type human androgen receptor (wtAR)

-

Reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene downstream of a mouse mammary tumor virus (MMTV) promoter with androgen response elements (MMTV-ARE-CAT).

-

Transfection reagent (e.g., calcium phosphate)

-

Dihydrotestosterone (DHT)

-

This compound

-

Hydroxyflutamide and Casodex (for comparison)

-

Cell culture medium and supplements

-

CAT assay kit

Procedure:

-

Cell Culture and Transfection: Culture PC3 cells in appropriate media. Co-transfect the cells with the wtAR expression vector and the MMTV-ARE-CAT reporter plasmid using a suitable transfection method.

-

Treatment: After transfection, treat the cells with various concentrations of DHT in the presence or absence of different concentrations of this compound, hydroxyflutamide, or Casodex. Include control groups with no treatment and with DHT alone.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) to allow for gene expression.

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

CAT Assay: Measure the CAT enzyme activity in the cell lysates using a CAT assay kit. This typically involves incubating the lysate with [¹⁴C]-chloramphenicol and acetyl-CoA and then separating the acetylated and unacetylated forms of chloramphenicol by thin-layer chromatography, followed by quantification of radioactivity.

-

Data Analysis: Normalize the CAT activity to the total protein concentration in each lysate. Plot the CAT activity against the concentration of the test compounds. This will demonstrate the dose-dependent inhibition of DHT-induced reporter gene expression by this compound.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Inhibition by this compound

Caption: Competitive antagonism of the androgen receptor by this compound.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Non-Steroidal Anti-Androgen Action

Caption: Logical flow of this compound's anti-androgenic action.

Downstream Effects on Gene Expression

By competitively inhibiting the binding of androgens to the AR, this compound effectively blocks the transcription of androgen-regulated genes. In a study utilizing a reporter gene assay, this compound demonstrated a dose-dependent suppression of DHT-induced transcriptional activity.[2][4][5] This inhibitory effect is the molecular basis for its therapeutic potential in androgen-mediated conditions.

In the context of androgenetic alopecia, androgens are known to negatively impact dermal papilla cells, which play a crucial role in regulating the hair growth cycle. Testosterone has been shown to inhibit the proliferation of keratinocytes when co-cultured with dermal papilla cells from balding scalp, an effect that was abolished by this compound.[6] This suggests that this compound can counteract the androgen-mediated negative regulation of hair follicle cells. Studies have also identified genes in dermal papilla cells that are either suppressed or induced by testosterone, such as the down-regulation of Supervillin.[6] By blocking the action of testosterone, this compound would be expected to reverse these gene expression changes, thereby promoting a more favorable environment for hair growth.

Conclusion

This compound is a potent, non-steroidal anti-androgen that functions through direct competitive antagonism of the androgen receptor. Its high affinity for the receptor allows it to effectively block the binding of endogenous androgens like testosterone and DHT, thereby inhibiting the downstream signaling cascade that leads to androgen-dependent gene expression. This mechanism of action, coupled with its intended topical application to minimize systemic exposure, makes this compound a compound of significant interest for the treatment of androgen-mediated conditions such as androgenetic alopecia. Further research to fully elucidate its binding kinetics with the human androgen receptor and its specific effects on the transcriptome of target cells will be invaluable for its potential future clinical development.

References

- 1. hims.com [hims.com]

- 2. hairguard.com [hairguard.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of testosterone in the growth of keratinocytes through bald frontal dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Ru-59063- Strongest Antiandrogen Ever Created, Stronger Binding Affinity Than Even Dht | HairLossTalk Forums [hairlosstalk.com]

RU 58841: A Technical Guide to Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions.[1][2][3] Developed in the 1980s by Roussel Uclaf, this compound acts as a competitive antagonist at the androgen receptor, making it a subject of research for topical treatments of conditions like androgenetic alopecia and acne.[1][4][5] This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers and drug development professionals.

Chemical Properties and Characterization

This compound is a white to off-white crystalline solid.[3][6] A comprehensive summary of its chemical and physical properties is provided below.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | [1] |

| CAS Number | 154992-24-2 | [1] |

| Molecular Formula | C₁₇H₁₈F₃N₃O₃ | [1] |

| Molecular Weight | 369.34 g/mol | [1] |

| Melting Point | 102-103 °C | [7][8] |

| Appearance | White to off-white powder/crystalline solid | [3][6] |

| Purity | ≥98% | [6] |

| Storage | -20°C for long-term storage | [6][9] |

| Stability | ≥ 4 years at -20°C | [6] |

Solubility Data

This compound exhibits solubility in various organic solvents but is sparingly soluble in aqueous solutions.[3][6] For aqueous buffers, it is recommended to first dissolve the compound in ethanol.[6]

| Solvent | Solubility | Reference |

| Ethanol | ~33 mg/mL | [6] |

| Dimethylformamide (DMF) | ~33 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [6] |

| 1:5 solution of ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [6] |

Spectral Data

| Technique | Data | Reference |

| UV/Vis (λmax) | 262 nm | [6] |

| Infrared (IR) (cm⁻¹) | 3628 (OH), 2236 (C≡N), 1778-1724 (C=O), 1615-1575-1505 (aromatic) | [7] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 1.52 (6H, s, CH₃), 1.64 (2H, m, CH₂-3), 1.82 (2H, m, CH₂-2), 2.12 (1H, s, OH), 3.39 (2H, t, CH₂-1, J=6), 3.68 (2H, t, CH₂-4, J=6), 7.89 (d, ArH₅, J=8), 7.98 (dd, ArH₆, J=2, J=8), 8.13 (d, ArH₂, J=2) | [7] |

| High-Resolution Mass Spectrometry (HRMS) GC-(EI) TOF- | Calculated for C₁₇H₁₈F₃N₃O₃ (M): 369.1300, Observed: 369.1294 | [7] |

Elemental Analysis

| Element | Calculated (%) | Found (%) | Reference |

| C | 55.28 | 55.19 | [7] |

| H | 4.91 | 4.84 | [7] |

| N | 11.38 | 11.28 | [7] |

| F | 15.43 | - | [7] |

Synthesis of this compound

There are two primary synthetic routes for this compound. The traditional method involves the use of phosgene, while a more recent, alternative synthesis avoids this toxic reagent.[10][11]

Traditional Synthesis Pathway

The traditional synthesis of this compound starts from 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.[7]

Traditional Synthesis Workflow for this compound.

-

Deprotonation: Dissolve 1.00 g (3.37 mmol) of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile in 25 mL of dry N,N-dimethylformamide (DMF).[7] In a separate flask, wash 280 mg (7.00 mmol) of a 60% NaH suspension in mineral oil twice with 5 mL of dry n-hexane.[7] Add the benzonitrile solution to the NaH suspension and stir for 15 minutes until hydrogen gas evolution ceases.[7]

-

Alkylation: Add 680 mg (3.49 mmol) of 4-bromobutyl acetate to the reaction mixture and wash with an additional 25 mL of dry DMF.[7] Heat the mixture to 50°C and stir for 2 hours.[7]

-

Hydrolysis and Purification: Add a 200 mg pellet of NaOH and 45 mL of deionized water.[7] Evaporate the DMF and water to yield the crude product. Purify the residue by chromatography on silica gel using a methylene chloride-acetone (9:1) eluent.[7] Crystallization from isopropyl ether affords the final product, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (this compound).[7]

Alternative Phosgene-Free Synthesis

An alternative synthesis has been developed to avoid the use of highly toxic phosgene.[10] This method involves the stepwise construction of the hydantoin moiety around 3-trifluoromethyl-4-cyanoaniline.[10]

Alternative Phosgene-Free Synthesis of this compound.

This six-step synthesis begins with 3-trifluoromethyl-4-cyanoaniline and proceeds through a long-chain double-amide intermediate.[10] The key steps are:

-

Intermediate Formation: A series of reactions are performed to construct a double-amide intermediate from the starting aniline.[10]

-

Ring Closure: The intermediate undergoes ring closure upon heating in DMF at 110°C for 7 hours to form the hydantoin synthon.[10]

-

Alkylation and Deprotection: The hydantoin synthon is then alkylated using NaH and 4-bromobutyl acetate, followed by deprotection with NaOH in the same pot to yield this compound.[10] This alternative route achieves an overall yield of 33% on a small scale and avoids the need for flash chromatography.[10]

Mechanism of Action: Signaling Pathway

This compound functions as a non-steroidal antiandrogen by competitively binding to the androgen receptor (AR).[12][13] This prevents the binding of androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to androgen-regulated gene expression.[4][5]

Mechanism of Action of this compound at the Androgen Receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The data presented, including physicochemical properties, spectral analyses, and detailed synthetic protocols for both traditional and alternative routes, serves as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of its mechanism of action as a competitive androgen receptor antagonist underscores its therapeutic potential. Further research and clinical investigation are warranted to fully explore the applications of this compound.

References

- 1. RU-58841 - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Chemical Structure and Physical Properties of RU58841 Lyphar Provide Top Quality [biolyphar.com]

- 4. scandinavianbiolabs.com [scandinavianbiolabs.com]

- 5. hims.com [hims.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Synthesis and Bioactivity of RU-58841_Chemicalbook [chemicalbook.com]

- 8. belize.desertcart.com [belize.desertcart.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. researchgate.net [researchgate.net]

- 11. Alternative synthesis of the anti-baldness compound RU58841 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

RU 58841: A Technical Guide to its Androgen Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen (NSAA) that has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions. Its mechanism of action lies in its ability to competitively inhibit the binding of endogenous androgens, such as dihydrotestosterone (DHT), to the androgen receptor (AR). This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the AR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Binding Affinity and Selectivity

In the realm of pharmacology and drug development, two key parameters define the interaction of a ligand like this compound with its target receptor:

-

Binding Affinity: This quantitative measure indicates the strength of the binding interaction between a ligand and a receptor. It is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.

-

Selectivity: This refers to the preferential binding of a ligand to its intended target receptor over other receptors. High selectivity is a crucial attribute for a drug candidate as it minimizes off-target effects and potential side effects.

Quantitative Analysis of this compound Binding Affinity

One critical study published in the Journal of Steroid Biochemistry and Molecular Biology in January 1994 highlighted that this compound displays high affinity for the androgen receptor.[1] Further analysis from other sources suggests that the binding affinity of this compound for the androgen receptor is comparable to that of the natural ligand, testosterone. One source indicates an association constant (Ka) of 1.1 nM for this compound, which is in the same range as that of testosterone.[2] For context, the more potent androgen, dihydrotestosterone (DHT), exhibits a higher binding affinity for the AR, with reported Ka values in the range of 0.25 to 0.5 nM.[2]

To provide a clear comparison, the following table summarizes the available binding affinity data for this compound and key endogenous androgens for the androgen receptor.

| Compound | Binding Affinity (Ka) | Approximate Comparison to Testosterone | Source |

| This compound | ~1.1 nM | Equivalent | [2] |

| Testosterone | ~1.1 nM | - | [2] |

| Dihydrotestosterone (DHT) | ~0.25 - 0.5 nM | 2-3 times higher | [2] |

Note: The Ka value represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Ka indicates a higher binding affinity. The data presented is based on available information and should be interpreted with the understanding that direct comparative studies under identical experimental conditions are limited.

Selectivity Profile of this compound

A crucial aspect of a therapeutic agent's profile is its selectivity for its target receptor over other related receptors. For an anti-androgen like this compound, it is essential to assess its binding affinity for other steroid hormone receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER).

Currently, there is a lack of publicly available, peer-reviewed quantitative data (Ki or IC50 values) detailing the binding affinity of this compound for these other steroid receptors. The primary focus of the existing research has been on its potent and specific action on the androgen receptor. The description of this compound as a "specific topical antiandrogen" in the scientific literature suggests a favorable selectivity profile, though quantitative confirmation is needed.[1]

Experimental Protocols

The determination of binding affinity and selectivity of compounds like this compound is typically achieved through in vitro competitive binding assays. The following is a generalized protocol for such an assay targeting the androgen receptor.

Objective:

To determine the binding affinity (IC50 and subsequently Ki) of this compound for the androgen receptor through a competitive radioligand binding assay.

Materials:

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone ([³H]-DHT).

-

Androgen Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat ventral prostate) or recombinant human androgen receptor expressed in a suitable cell line.

-

Test Compound: this compound of high purity.

-

Competitor (for non-specific binding): A high concentration of a non-radiolabeled androgen (e.g., unlabeled R1881 or DHT).

-

Assay Buffer: A suitable buffer to maintain the stability and activity of the receptor (e.g., Tris-HCl buffer with additives like EDTA, dithiothreitol, and glycerol).

-

Separation Method: Method to separate receptor-bound from unbound radioligand, such as dextran-coated charcoal, hydroxylapatite, or filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound over a wide concentration range.

-

Prepare the radioligand solution at a concentration typically at or below its dissociation constant (Kd) for the AR.

-

Prepare the androgen receptor preparation at a concentration that yields a sufficient and measurable signal.

-

-

Assay Setup (in triplicate):

-

Total Binding: Incubate the androgen receptor preparation with the radioligand.

-

Non-specific Binding: Incubate the androgen receptor preparation with the radioligand in the presence of a saturating concentration of the unlabeled competitor.

-

Competitive Binding: Incubate the androgen receptor preparation with the radioligand and varying concentrations of this compound.

-

-

Incubation: Incubate all tubes at a controlled temperature (typically 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using the chosen separation method.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for determining binding affinity.

Caption: Androgen Receptor Signaling Pathway.

Caption: Competitive Binding Assay Workflow.

Conclusion

This compound is a potent non-steroidal anti-androgen with a high binding affinity for the androgen receptor, comparable to that of testosterone. This strong and specific interaction underpins its mechanism of action in blocking the effects of endogenous androgens. While quantitative data on its selectivity profile against other steroid receptors is currently limited in publicly accessible literature, its designation as a "specific" anti-androgen suggests a favorable profile. The standardized experimental protocol for competitive radioligand binding assays provides a robust framework for the continued investigation and characterization of this compound and other novel androgen receptor modulators. Further research to fully elucidate its selectivity will be invaluable for a comprehensive understanding of its pharmacological profile and therapeutic potential.

References

In Vitro Profile of RU58841 in Dermal Papilla Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU58841 is a non-steroidal anti-androgen that has garnered significant interest for its potential application in androgenetic alopecia. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR), thereby preventing the binding of dihydrotestosterone (DHT), a key driver of hair follicle miniaturization. While direct in vitro studies on the effects of RU58841 on human dermal papilla cells (DPCs) are limited in publicly available literature, this technical guide synthesizes the existing knowledge from related cell types and outlines the established experimental protocols for evaluating such compounds. This document serves as a resource for researchers investigating the therapeutic potential of RU58841 and other anti-androgens for hair loss.

Introduction

Dermal papilla cells, located at the base of the hair follicle, play a crucial role in regulating hair growth and cycling. In androgenetic alopecia, androgens such as DHT bind to androgen receptors in DPCs, leading to the production of factors that shorten the anagen (growth) phase of the hair cycle and cause follicle miniaturization. RU58841 is a potent antagonist of the androgen receptor, and its topical application is being explored as a means to counteract the effects of androgens directly at the hair follicle, minimizing systemic side effects.[1][2]

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of RU58841 is its action as a specific and competitive antagonist of the androgen receptor.[3] In vitro studies using human prostate cancer PC3 cells, which are a well-established model for studying androgen receptor activity, have demonstrated the potent anti-androgenic effects of RU58841. These studies show that RU58841 competitively inhibits the transcriptional activation of the androgen receptor induced by DHT.[1][2] The potency of RU58841 in these assays was found to be comparable to that of hydroxyflutamide, a known anti-androgen.[1][2]

A study involving a myristate prodrug of RU58841, termed RUM, has shown that cultured human male occipital scalp skin dermal papilla cells are capable of metabolizing the prodrug into the active RU58841 compound.[4] This finding confirms that DPCs possess the necessary enzymatic machinery to activate this class of compounds, making them a relevant target for topical anti-androgen therapy.[4]

Signaling Pathway

The binding of androgens like DHT to the androgen receptor in dermal papilla cells triggers a signaling cascade that ultimately leads to the expression of genes that negatively regulate hair growth. RU58841 acts by blocking the initial step in this pathway.

Quantitative Data from In Vitro Studies

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| RU58841 | PC3 (co-transfected with wt AR and MMTV-ARE-CAT reporter) | Androgen Receptor Transcriptional Activation | Competitive suppression of DHT-activated wt AR | Potency comparable to hydroxyflutamide | [1][2] |

| Hydroxyflutamide | PC3 (co-transfected with wt AR and MMTV-ARE-CAT reporter) | Androgen Receptor Transcriptional Activation | Competitive suppression of DHT-activated wt AR | Potent anti-androgen | [1][2] |

| Casodex | PC3 (co-transfected with wt AR and MMTV-ARE-CAT reporter) | Androgen Receptor Transcriptional Activation | Competitive suppression of DHT-activated wt AR | Potent anti-androgen | [1][2] |

wt AR: wild-type Androgen Receptor; MMTV-ARE-CAT: Mouse Mammary Tumor Virus - Androgen Response Element - Chloramphenicol Acetyltransferase

Experimental Protocols for In Vitro Evaluation in Dermal Papilla Cells

The following protocols are standard methodologies for assessing the effects of compounds like RU58841 on cultured human dermal papilla cells.

Dermal Papilla Cell Culture

-

Isolation: Dermal papillae are micro-dissected from human hair follicles obtained from scalp tissue.

-

Plating: Isolated papillae are plated in cell culture flasks.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Androgen Receptor Competitive Binding Assay

This assay would quantify the ability of RU58841 to compete with a radiolabeled androgen for binding to the androgen receptor in DPC lysates.

Dermal Papilla Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of RU58841 on the viability and proliferation of DPCs.

-

Seeding: DPCs are seeded in 96-well plates.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of RU58841, with and without DHT.

-

Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization buffer.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

Gene Expression Analysis (RT-qPCR)

This method is used to determine the effect of RU58841 on the expression of genes involved in hair growth regulation.

-

Treatment: DPCs are treated with RU58841 and/or DHT for a specified time.

-

RNA Extraction: Total RNA is extracted from the cells.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

-

qPCR: Quantitative polymerase chain reaction is performed using primers for target genes (e.g., IGF-1, VEGF, TGF-β1, DKK1) and a reference gene (e.g., GAPDH).

-

Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

RU58841 is a potent androgen receptor antagonist with a clear mechanism of action relevant to the treatment of androgenetic alopecia. While direct in vitro data on its effects on dermal papilla cells is sparse, the available evidence from related cell types and prodrug activation studies in DPCs supports its potential as a targeted topical therapy. The experimental protocols outlined in this guide provide a framework for future in vitro studies to further elucidate the efficacy and molecular effects of RU58841 in the context of hair follicle biology. Further research focusing on gene expression changes and secreted growth factors in DPCs following RU58841 treatment is warranted to fully characterize its therapeutic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. RU 58841-myristate--prodrug development for topical treatment of acne and androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of RU 58841 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen (NSAA) that has been investigated for its potential as a topical treatment for androgen-dependent conditions such as androgenetic alopecia (male pattern baldness) and acne.[1] Its mechanism of action lies in its ability to competitively block androgen receptors, thereby preventing the binding of androgens like dihydrotestosterone (DHT) which are implicated in the miniaturization of hair follicles. This guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in various animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in rats, with some data available from studies involving hamsters and macaques. A key characteristic of this compound is its rapid systemic clearance and low conversion to its active metabolite when administered intravenously, contributing to its favorable local activity with minimal systemic side effects.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound and its metabolite in animal models. It is important to note that publicly available data, particularly for topical administration, is limited.

| Parameter | This compound | RU 56279 (Cyanonilutamide) | Animal Model | Administration Route & Dose | Source |

| Elimination Half-life (t½) | ~ 1 hour | Significantly slower than this compound | Rat | Intravenous, 10 mg/kg | [2][] |

| Metabolic Conversion | 1% | - | Rat | Intravenous, 10 mg/kg | [2] |

| Systemic Absorption (Topical) | Low/Negligible | - | Rat, Hamster, Macaque | Topical | [4][5][6][7] |

Metabolism

The metabolism of this compound has been studied in animals, revealing two primary metabolites.[1] The metabolic pathway is a crucial aspect of its pharmacological profile, directly influencing its systemic activity.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound involves N-dealkylation.

The main metabolite, cyanonilutamide (RU 56279), is formed through N-dealkylation of the side chain.[2][8] While RU 56279 exhibits significant antiandrogenic activity, the conversion of this compound to this metabolite is very low (approximately 1% in rats after intravenous administration).[2] This limited conversion is a key factor in the predominantly local action of topically applied this compound and its low potential for systemic side effects.[2] Another identified metabolite is RU 59416, which has a very low affinity for the androgen receptor.[1]

Experimental Protocols

Detailed experimental protocols from the primary literature are scarce. However, based on the available information and standard practices in pharmacokinetic studies, the following methodologies can be inferred.

Intravenous Pharmacokinetic Study in Rats (Inferred Protocol)

This protocol is based on the study by Cousty-Berlin et al. (1994).

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single intravenous (IV) dose of 10 mg/kg of this compound is administered, likely via the tail vein. The vehicle for administration is not specified but would typically be a sterile, biocompatible solvent.

-

Sample Collection: Blood samples are collected at various time points post-administration. The exact time points are not detailed in the abstract but would typically range from a few minutes to several hours to accurately characterize the absorption, distribution, metabolism, and elimination phases. Blood is likely collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Analytical Method: The concentrations of this compound and its metabolites in the plasma samples are quantified using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Topical Administration and Local Effect Studies (General Protocol)

Studies assessing the local efficacy and low systemic absorption of topical this compound have been conducted in hamsters and macaques.[4][7]

-

Animal Models: Syrian hamsters (for sebaceous gland studies) or stumptailed macaques (as a model for androgenetic alopecia).

-

Drug Formulation and Administration: this compound is formulated in a vehicle suitable for topical application, such as an ethanol or propylene glycol solution, at concentrations ranging from 0.5% to 5%. The formulation is applied daily to a specific skin area.

-

Efficacy Assessment:

-

Hamster Model: The size and activity of sebaceous glands in the treated area are histologically assessed.

-

Macaque Model: Hair growth parameters such as hair density, thickness, and length are monitored over several months.

-

-

Systemic Absorption Assessment: Blood samples are collected periodically to measure plasma levels of this compound and its metabolites to evaluate the extent of systemic absorption.

Bioanalytical Method: HPLC-MS/MS (Plausible Protocol)

A highly sensitive and specific method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) would be suitable for the quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification of the analytes from the plasma matrix can be achieved through these techniques to enhance sensitivity and reduce matrix effects.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system is used.

-

Column: A reverse-phase C18 column is commonly employed for the separation of small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate this compound and its metabolites.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Androgen Receptor Signaling in Hair Follicle Dermal Papilla Cells

This compound exerts its effect by interfering with the androgen receptor (AR) signaling pathway in dermal papilla cells of the hair follicle. The binding of androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), to the AR triggers a cascade of events that can lead to hair follicle miniaturization in genetically predisposed individuals.

In this pathway, testosterone enters the dermal papilla cell and is converted to DHT by the enzyme 5α-reductase. DHT then binds to the androgen receptor, causing the dissociation of heat shock proteins and the translocation of the AR-DHT complex into the nucleus. In the nucleus, this complex binds to androgen response elements on the DNA, modulating the transcription of genes that can lead to the production of hair growth inhibitory factors. This compound acts as a competitive antagonist, binding to the androgen receptor in the cytoplasm and preventing the binding of DHT, thereby inhibiting this signaling cascade.

Conclusion

The available preclinical data on this compound in animal models suggest that it is a potent topical antiandrogen with a favorable pharmacokinetic profile for localized activity. Its rapid systemic clearance and minimal conversion to its active metabolite, cyanonilutamide, limit the potential for systemic side effects. While intravenous pharmacokinetic data in rats are available, there is a notable lack of comprehensive quantitative data for topical administration in the public domain, which would be crucial for a complete understanding of its absorption, distribution, metabolism, and excretion profile when applied to the skin. The mechanism of action through competitive inhibition of the androgen receptor in dermal papilla cells is well-understood and provides a strong rationale for its investigation in androgen-mediated conditions. Further research, particularly well-controlled pharmacokinetic studies following topical application in relevant animal models, would be invaluable for the continued development and potential clinical application of this compound.

References

- 1. RU-58841 - Wikipedia [en.wikipedia.org]

- 2. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Bioactivity of RU-58841_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyanonilutamide - Wikipedia [en.wikipedia.org]

The Rise and Fall of a Promising Hair Loss Compound: A Technical History of RU 58841

For decades, researchers have sought a topical treatment for androgenetic alopecia that could rival the efficacy of systemic therapies without their associated side effects. In the 1980s, a novel non-steroidal antiandrogen, RU 58841, emerged from the laboratories of the French pharmaceutical company Roussel Uclaf, showing immense promise in this pursuit. This technical guide delves into the discovery, development, and eventual discontinuation of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Initially synthesized as part of a program investigating treatments for prostate cancer, the potent and specific androgen receptor (AR) antagonist, this compound, quickly garnered attention for its potential in dermatological applications. Its mechanism of action, directly competing with dihydrotestosterone (DHT) for binding to the androgen receptor in hair follicles, offered a targeted approach to preventing hair miniaturization, the hallmark of pattern baldness.

Preclinical Efficacy: From Rodent Models to Primate Studies

Early in its development, this compound demonstrated significant local antiandrogenic activity with minimal systemic effects in various animal models. These promising initial findings led to more specific studies investigating its potential for hair growth.

Key Preclinical Studies

Two pivotal preclinical studies provided strong evidence for the efficacy of this compound in promoting hair growth:

-

Human Hair Follicle Grafts on Nude Mice: In a controlled study, human scalp grafts from balding men were transplanted onto testosterone-conditioned nude mice. Topical application of a 1% this compound solution resulted in a significant increase in the linear hair growth rate and a notable increase in the number of hair follicles entering a second anagen (growth) phase compared to a control group.[1][2][3]

-

Stumptailed Macaque Model: The stumptailed macaque, an animal model that exhibits androgen-dependent frontal baldness similar to humans, was instrumental in evaluating the efficacy of this compound.[4] Topical application of this compound solutions in varying concentrations (0.5%, 1%, 3%, and 5%) demonstrated a dose-dependent increase in hair density, thickness, and length.[5][6][7] The 5% solution was found to be the most effective, showing a remarkable 103% increase in anagen follicles.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

| Parameter | Value | Species/Model | Reference |

| IC50 (Androgen Receptor) | 100 nM | In vitro assay | |

| Ka (Androgen Receptor) | 1.1 nM | In vitro assay |

| Study Outcome | This compound (1% solution) | Control (Ethanol) | p-value | Species/Model | Reference |

| Follicles entering 2nd Anagen Phase | 28% | 7% | < 0.05 | Human scalp grafts on nude mice | [1][2][3] |

| Linear Hair Growth Rate | Significantly Higher | - | < 0.04 | Human scalp grafts on nude mice | [1][2][3] |

| Concentration | Outcome | Species/Model | Reference |

| 5% | 103% increase in anagen follicles | Stumptailed Macaque | [8] |

| 0.5% - 5% | Dose-dependent increase in hair density, thickness, and length | Stumptailed Macaque | [5][6][7] |

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor. In androgenetic alopecia, the androgen dihydrotestosterone (DHT) binds to androgen receptors in the dermal papilla cells of genetically susceptible hair follicles. This binding event initiates a signaling cascade that ultimately leads to the miniaturization of the hair follicle and a shortened anagen phase. This compound, due to its high affinity for the androgen receptor, physically blocks DHT from binding, thereby preventing the downstream signaling that causes hair loss.

Experimental Protocols

Synthesis of this compound (4-(3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)

A detailed, multi-step synthesis of this compound has been described in the literature. The following provides a general overview of a common synthetic route.

Materials:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

Acetone

-

Potassium cyanide

-

Ammonium carbonate

-

4-Bromobutanol

-

Sodium hydride

-

Various solvents and reagents for reaction and purification

General Procedure:

-

Hydantoin Ring Formation: The synthesis typically begins with the formation of the 5,5-dimethylhydantoin ring structure from 4-amino-2-(trifluoromethyl)benzonitrile, acetone, potassium cyanide, and ammonium carbonate.

-

Alkylation: The hydantoin intermediate is then N-alkylated with 4-bromobutanol in the presence of a strong base such as sodium hydride to introduce the hydroxybutyl side chain.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.

Preclinical Efficacy Testing in the Stumptailed Macaque

Objective: To evaluate the dose-dependent effect of topical this compound on hair regrowth in a primate model of androgenetic alopecia.

Methodology:

-

Animal Model: Adult male stumptailed macaques with visible frontal baldness were selected for the study.

-

Treatment Groups: Animals were divided into multiple groups, each receiving a different concentration of this compound solution (e.g., 0.5%, 1%, 3%, 5% in an ethanol/propylene glycol vehicle) or a vehicle control.

-

Application: The solutions were applied topically to the balding scalp area once or twice daily for a predetermined period (e.g., 6-12 months).

-

Efficacy Assessment: Hair growth was assessed at baseline and at regular intervals throughout the study. Assessment methods included:

-

Photogrammetry: Standardized photographs of the treatment area were taken to visually assess changes in hair coverage.

-

Macrophotography: Close-up images were used to count the number of anagen and telogen hairs in a defined area.

-

Hair Density and Thickness Measurements: Non-invasive techniques were employed to quantify changes in hair density and diameter.

-

-

Systemic Safety Assessment: Blood samples were collected periodically to monitor for any systemic absorption of this compound and to assess for changes in hormone levels (e.g., testosterone, DHT) and other relevant biomarkers.

Clinical Development and Discontinuation

Following the promising preclinical results, this compound, then renamed PSK-3841 by the company ProStrakan, entered early-phase clinical trials in the early 2000s. A Phase I safety and tolerability study was conducted, followed by a Phase II proof-of-concept study to evaluate its efficacy in men with androgenetic alopecia.[9][10][11]

Despite the completion of these trials, the results were never published in peer-reviewed journals. ProStrakan was later acquired by Kyowa Kirin, and the development of this compound was subsequently halted. The reasons for its discontinuation are not publicly known but are speculated to be related to financial and strategic business decisions rather than a lack of efficacy or safety concerns.

Conclusion

This compound represents a compelling chapter in the history of hair loss research. Its potent and selective antagonism of the androgen receptor, coupled with promising preclinical efficacy and a favorable local activity profile, positioned it as a strong candidate for the topical treatment of androgenetic alopecia. While its journey from the laboratory to the clinic was ultimately cut short, the story of this compound continues to be of significant interest to the research community. The available data suggests that targeted, topical antiandrogens hold considerable potential, and the lessons learned from the development of this compound may yet inform the discovery of future therapies for this common condition.

References

- 1. A controlled study of the effects of RU58841, a non-steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone-conditioned nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A controlled study of the effects of RU58841, a non‐steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone‐conditioned nude mice | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of hair growth by testosterone in the presence of dermal papilla cells from the frontal bald scalp of the postpubertal stumptailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. mv-supplements.com [mv-supplements.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. youtube.com [youtube.com]

- 11. RU58841 For Hair Loss | A Chemist's View [minoxidilmax.com]

RU 58841: A Technical Guide to its Molecular Structure, Properties, and Anti-androgenic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RU 58841 (also known as PSK-3841 or HMR-3841), a nonsteroidal antiandrogen (NSAA). The document details its molecular structure, physicochemical properties, mechanism of action, and summarizes key experimental findings that underscore its potential as a topical therapeutic agent.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic hydantoin derivative with a cyano and a trifluoromethyl group attached to the phenyl ring. These structural features are crucial for its high affinity and specificity to the androgen receptor.

| Property | Value |

| IUPAC Name | 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile |

| Chemical Formula | C₁₇H₁₈F₃N₃O₃ |

| Molar Mass | 369.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in water. |

| Storage | Store at -20°C for long-term stability. |

| SMILES | CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |

| InChI Key | ARBYGDBJECGMGA-UHFFFAOYSA-N |

Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a potent and specific competitive antagonist of the androgen receptor (AR). In androgen-responsive tissues, testosterone is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to the AR in the cytoplasm. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of androgen-dependent genes. This signaling cascade is implicated in the pathophysiology of conditions such as androgenetic alopecia (male pattern baldness) and acne.

This compound competes with DHT for binding to the AR. By occupying the ligand-binding pocket of the receptor without activating it, this compound prevents the conformational changes necessary for AR dimerization, nuclear translocation, and subsequent gene transcription. This effectively blocks the downstream effects of androgens in target tissues.

Androgen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Efficacy Data

The anti-androgenic activity of this compound has been quantified in various in vitro and in vivo models.

| Assay Type | Model System | Key Findings |

| Androgen Receptor Binding | Hamster Prostate & Flank Organ | This compound exhibits a high binding affinity for the androgen receptor, comparable to the natural ligand testosterone.[1] Its affinity is approximately 150% that of testosterone and slightly less than dihydrotestosterone (DHT), which is around 180% of testosterone's affinity. |

| In Vivo Efficacy (Acne Model) | Hamster Flank Organ Assay | Topical application of this compound at a dose of 10 micrograms per day resulted in a maximal reduction of 60% in the size of sebaceous glands after 4 weeks of treatment, without systemic antiandrogenic effects.[2] In fuzzy rats, 1% topical this compound induced sebaceous gland regression equivalent to that of castration.[3] |

| In Vivo Efficacy (Hair Growth) | Stumptailed Macaque Model | Topical application of 5% this compound on the bald scalp of stumptailed macaques led to a significant increase in the number of anagen (growing) follicles by an average of 103%, compared to an 88% increase with oral finasteride. The growth of vellus follicles to terminal size was 26% with this compound, versus 12% with finasteride.[4] |

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Methodology:

-

Preparation of Receptor Source:

-

Prostate tissue from male rats is homogenized in a buffer to create a cytosolic fraction containing the androgen receptors.

-

Alternatively, recombinant human androgen receptor expressed in a suitable cell line can be used.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled androgen, typically [³H]-R1881 (a synthetic androgen), is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

-

-

Quantification:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Workflow for a Competitive Androgen Receptor Binding Assay.

Hamster Flank Organ Assay

This in vivo model is used to assess the topical anti-androgenic activity of compounds by measuring their effect on the size of the androgen-sensitive sebaceous glands in the hamster flank organ.

Methodology:

-

Animal Model:

-

Mature male Syrian golden hamsters are used. These animals have well-developed flank organs with large sebaceous glands that are highly responsive to androgens.

-

-

Treatment:

-

A solution of the test compound (this compound) is applied topically to one of the flank organs daily for a specified period (e.g., 4 weeks).

-

The contralateral flank organ is often left untreated or treated with a vehicle control to assess systemic effects.

-

-

Measurement of Flank Organ Size:

-

The size of the pigmented spot of the flank organ can be measured non-invasively at regular intervals using a caliper.

-

-

Histological Analysis:

-

At the end of the treatment period, the animals are euthanized, and the flank organs are excised.

-

The tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin).

-

The size of the sebaceous glands is quantified using morphometric analysis.

-

-

Data Analysis:

-

The change in flank organ size and sebaceous gland area in the treated group is compared to the control group to determine the efficacy of the anti-androgen.

-

Workflow for the Hamster Flank Organ Assay.

Stumptailed Macaque Model for Androgenetic Alopecia

The stumptailed macaque is an excellent animal model for human androgenetic alopecia as they naturally develop frontal baldness after puberty.

Methodology:

-

Animal Model:

-

Post-pubertal stumptailed macaques (Macaca arctoides) with visible signs of frontal balding are selected.

-

-

Treatment:

-

A solution of the test compound (e.g., 5% this compound) is applied topically to a defined area of the bald scalp daily for an extended period (e.g., 6 months or longer).

-

A control group receives a vehicle solution.

-

-

Assessment of Hair Growth:

-

Photographic Documentation: Standardized photographs of the treatment area are taken at baseline and at regular intervals.

-

Hair Counts: The number of terminal and vellus hairs in a tattooed area of the scalp is counted.

-

Hair Weight: Hair clippings from a defined area are collected and weighed.

-

Phototrichogram: A small area of hair is clipped, and magnified images are taken to analyze hair density and the anagen-to-telogen ratio.

-

-

Biopsy and Histological Analysis:

-

Scalp biopsies may be taken before and after treatment to examine changes in hair follicle morphology and density.

-

-

Data Analysis:

-

Quantitative changes in hair counts, hair weight, and anagen/telogen ratio are statistically analyzed to compare the efficacy of the treatment with the control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Local inhibition of sebaceous gland growth by topically applied this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of topical antiandrogen and 5-alpha-reductase inhibitors on sebaceous glands in male fuzzy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of RU 58841: A Technical Review

Disclaimer: This document summarizes publicly available information regarding the preliminary toxicological and safety studies of RU 58841 (also known as PSK-3841 or HMR-3841). It is intended for researchers, scientists, and drug development professionals. The development of this compound was discontinued, and the full toxicological data from comprehensive studies and late-phase clinical trials have not been publicly released. Therefore, this guide is based on limited preclinical and early clinical data and should be interpreted with caution.

Introduction

This compound is a nonsteroidal antiandrogen that was investigated as a topical treatment for androgen-dependent conditions such as androgenetic alopecia and acne.[1] Its mechanism of action involves competitively blocking the androgen receptor, thereby inhibiting the effects of dihydrotestosterone (DHT) on hair follicles.[2] While early studies suggested a favorable safety profile with minimal systemic absorption, a complete toxicological evaluation is not available in the public domain.

Summary of Preclinical Safety Data

Preclinical studies on this compound were primarily focused on efficacy in animal models of androgenetic alopecia, with safety and tolerability being secondary endpoints. The available data is qualitative rather than quantitative, and specific toxicological metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) have not been published.

Table 1: Summary of Preclinical Safety Findings for this compound

| Study Type | Animal Model | Route of Administration | Concentration/Dose | Key Safety/Toxicological Observations | Citations |

| Efficacy & Safety | Stumptailed Macaques | Topical | 0.5%, 1%, 3%, and 5% solutions | No detectable systemic effects on body weight, hematology, blood chemistry, or serum hormone levels (testosterone, DHT, luteinizing hormone). Good dermal tolerance reported. | [3][4] |

| Efficacy & Safety | Nude mice with human scalp grafts | Topical | 1% solution | No systemic side effects were reported in the study. | [5] |

| Prodrug Efficacy | Not specified | Not applicable | Not applicable | A prodrug, this compound-myristate, was developed to enhance follicular targeting and potentially reduce systemic absorption. | [6] |

Summary of Human Clinical Trial Safety Data

This compound underwent Phase I and a proof-of-concept Phase II clinical trial for alopecia.[2][3] However, the complete results of these trials were never published. Information available is from secondary sources and archived company statements.

Table 2: Summary of Human Clinical Trial Safety Findings for this compound

| Trial Phase | Number of Participants | Route of Administration | Concentration/Dose | Key Safety/Toxicological Observations | Citations |

| Phase I | 30 males | Topical | 5% solution twice daily for 4 weeks | Good general and dermal tolerance. No systemic anti-androgenic activity was observed. | [3] |

| Phase II (Proof of Concept) | 120 males | Topical | 2.5% and 5% solutions over 6 months | Good general and dermal tolerance. No systemic anti-androgenic effect was observed (n=90). | [2][3] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The following are reconstructions of the methodologies used in key preclinical and clinical studies based on the available literature.

Preclinical Study in Stumptailed Macaques

-

Objective: To evaluate the long-term effects of topical this compound on hair growth and to monitor for systemic side effects.

-

Animal Model: Bald stumptailed macaques, an established model for androgenetic alopecia.

-

Methodology:

-

Animals were divided into groups receiving different concentrations of this compound (0.5%, 1%, 3%, and 5% solutions) and a vehicle control.

-

The solutions were applied topically to the bald scalp for a duration of 6 months, with some animals continuing treatment for up to 24 months.

-

Hair growth parameters (density, thickness, length) were periodically measured.

-

Systemic safety was monitored through regular checks of body weight, hematology, and blood chemistry.

-

Serum levels of testosterone, dihydrotestosterone, and luteinizing hormone were also assessed to detect any systemic anti-androgenic effects.[4]

-

Phase I Clinical Trial

-

Objective: To assess the safety and tolerability of topically applied this compound in healthy male volunteers with androgenetic alopecia.

-

Study Design: A double-blind, randomized, vehicle-controlled study.

-

Participants: 30 healthy Caucasian males with androgenetic alopecia.

-

Methodology:

-

Participants were randomized to receive either a 5% this compound solution or a vehicle control (70% ethanol).

-

The solution was administered topically to the scalp twice daily for four weeks.

-

The primary outcomes were the assessment of systemic and local safety and tolerance.

-

Safety monitoring included the evaluation of the pharmacodynamic endocrine profile (gonadotropins, steroids) on days 1, 15, and 28 of treatment.[5]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

References

- 1. Sub-chronic (13-week) oral toxicity study, preceded by an in utero exposure phase and genotoxicity studies with fish source phosphatidylserine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. hairguard.com [hairguard.com]

- 4. reddit.com [reddit.com]

- 5. ISRCTN [isrctn.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for RU 58841 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841 is a non-steroidal anti-androgen compound that acts as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound prevents the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that lead to androgen-mediated effects.[1][3] This mechanism makes this compound a compound of significant interest for research in androgen-dependent conditions, particularly in the context of dermatology and hair loss (androgenetic alopecia).[2][4]

These application notes provide detailed protocols for the preparation and use of this compound solutions in various in vitro assays to characterize its anti-androgenic activity. The protocols are designed to be a comprehensive resource for researchers, providing methodologies for assessing receptor binding, functional antagonism, and effects on downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating experimental design and data comparison.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈F₃N₃O₃ | N/A |

| Molecular Weight | 369.34 g/mol | N/A |

| Solubility (DMSO) | ~73-74 mg/mL (~200 mM) | N/A |

| Solubility (Ethanol) | ~73-74 mg/mL | N/A |

| Water Solubility | Insoluble | N/A |

| Androgen Receptor Binding Affinity (Kd) | ~1.1 nM (rat) | N/A |

| IC50 | ~100 nM | N/A |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| Competitive Binding | Hamster Flank Organ AR | Displacement of [³H]-metribolone | High affinity | [5] |

| Reporter Gene Assay | PC3 (co-transfected with wtAR) | Inhibition of DHT-induced transcription | Potent antagonist, comparable to hydroxyflutamide | [3][6] |

| Hair Growth | Balding scalp grafts on nude mice | Increased hair cycles and growth rate | Significant increase in anagen phase | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in a suitable organic solvent and subsequent dilution to create working solutions for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Stock Solution Preparation (10 mM in DMSO):

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.69 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Experimental workflow for this compound solution preparation.

Protocol 2: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

-

This compound working solutions

-

Radiolabeled androgen (e.g., [³H]-DHT)

-

Recombinant human androgen receptor or cell lysates containing AR

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

-

Unlabeled DHT (for determining non-specific binding)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-